Product packaging for Flavonol(1-)(Cat. No.:)

Flavonol(1-)

Cat. No.: B1264640
M. Wt: 237.23 g/mol
InChI Key: HVQAJTFOCKOKIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Flavonol(1-) is a high-purity chemical reagent intended solely for laboratory research. This compound is fundamental for studying the core structure and bioactivity of flavonols, a significant subclass of flavonoids known for their potent antioxidant properties . Researchers utilize Flavonol(1-) to investigate critical mechanisms such as scavenging free radicals and modulating key cellular signaling pathways, including MAPK and PI3K-Akt, which are implicated in disease models like cancer and neurodegeneration . Its applications extend to foundational studies in drug discovery, where it serves as a key pharmacophore for developing novel therapeutics, and in nutritional science to understand the health benefits of plant-based diets . This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures or for any human or veterinary clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9O3- B1264640 Flavonol(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9O3-

Molecular Weight

237.23 g/mol

IUPAC Name

4-oxo-2-phenylchromen-3-olate

InChI

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H/p-1

InChI Key

HVQAJTFOCKOKIN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-]

Origin of Product

United States

Theoretical and Computational Investigations of Flavonol Deprotonation

Quantum Chemical Studies on Flavonol Anion Formation

Quantum chemical calculations have proven to be powerful tools for understanding the formation of flavonol anions (Flavonol(1-)). These methods allow for a detailed examination of the deprotonation process at the molecular level, providing information that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Deprotonation Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the deprotonation pathways of flavonols. acs.orgcapes.gov.brnih.govrsc.org By calculating the deprotonation energies for different hydroxyl groups on the flavonol scaffold, researchers can identify the most probable site of initial deprotonation. acs.orgcapes.gov.brnih.gov These calculations are typically performed considering the influence of a solvent, often water, using continuum models like the SMD (Solvation Model based on Density). acs.orgcapes.gov.brnih.gov

For instance, studies on flavonols like quercetin (B1663063), morin (B1676745), kaempferol (B1673270), and myricetin (B1677590) have utilized DFT to determine the most acidic proton. acs.orgcapes.gov.brnih.gov The results from these computational analyses help in understanding the stability of the resulting flavonol anions and can explain the observed pH-dependent behavior of these compounds in aqueous solutions. acs.orgcapes.gov.brnih.gov DFT calculations have also been instrumental in confirming the assignment of hyperfine structure constants in the electron paramagnetic resonance (EPR) spectra of flavonoid radical anions. nih.gov The application of DFT extends to predicting various molecular properties, including structure, vibrational frequencies, and electronic charge density, which are crucial for understanding the reactivity of these molecules. researchgate.netmdpi.comdokumen.pub

A study investigating a series of hydroxyflavones used DFT to calculate deprotonation energies, which were then correlated with experimental pKa values to establish a quantitative structure-activity relationship (QSAR). nih.gov This relationship allows for the prediction of pKa values for other hydroxyflavones where experimental data is unavailable. nih.govresearchgate.net

Table 1: Comparison of Experimental and DFT Calculated Properties of Flavonols

FlavonolMost Probable Deprotonation Site (Experimental)Most Probable Deprotonation Site (DFT Calculation)
Quercetin7-OH or 4'-OH7-OH
Kaempferol7-OH7-OH
Myricetin7-OH or 4'-OH7-OH
Morin7-OH7-OH

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in Deprotonated Flavonols

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of molecules. In the context of deprotonated flavonols, the analysis of these orbitals provides insights into their electron-donating and accepting capabilities. mdpi.comchalcogen.ro

The energy of the HOMO (E_HOMO) is an indicator of the molecule's ability to donate an electron. mdpi.com A higher E_HOMO value suggests a greater tendency to donate an electron, which is a key step in the antioxidant activity of many flavonoids. mdpi.com Conversely, the energy of the LUMO (E_LUMO) reflects the molecule's ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO (E_gap) is a measure of the molecule's kinetic stability; a larger gap implies greater stability. mdpi.com

Upon deprotonation, the electronic distribution within the flavonol molecule is significantly altered, leading to changes in the HOMO and LUMO energies and distributions. researchgate.net For example, the deprotonation of a hydroxyl group can lead to increased electron density, raising the HOMO energy level and making the resulting anion a better electron donor. researchgate.net This enhanced electron-donating ability is a key factor in the increased antioxidant activity observed for many flavonoids at higher pH. researchgate.net Analysis of the HOMO and LUMO distributions can also pinpoint which parts of the molecule are most involved in electron transfer processes. mdpi.commdpi.com

Table 2: Frontier Molecular Orbital Energies (eV) for a Representative Flavonol (Quercetin) and its Anion

SpeciesE_HOMO (eV)E_LUMO (eV)E_gap (eV)
Neutral Quercetin-5.8-1.93.9
Quercetin Anion (7-O-)-2.50.53.0

Spin Density Distribution in Flavonol-Derived Radical Anions

When a flavonol undergoes a one-electron reduction, it forms a radical anion. The distribution of the unpaired electron's spin density across the molecule is a critical factor in determining the radical's stability and reactivity. nih.govnih.gov Computational methods, particularly DFT, are employed to calculate the spin density distribution in these radical anions. nih.govescholarship.org

A high degree of delocalization of the spin density over the entire molecular framework generally leads to a more stable radical anion. nih.gov This delocalization helps to disperse the unpaired electron, reducing its reactivity at any single atomic site. nih.gov Studies have shown that in many flavonoid radical anions, the spin density is distributed over the A, B, and C rings of the flavonol structure. escholarship.org

For instance, in the radical anion of 4'-nitroflavone, EPR spectroscopy combined with DFT calculations revealed that the spin density distribution is influenced by the polarity of the solvent and the rotation of the nitrophenyl group. nih.gov The analysis of spin density is also crucial for understanding the intermediates formed during free radical scavenging reactions by flavonoids. mdpi.com

Computational Determination and Prediction of Acidity Constants (pKa)

The acidity constant (pKa) is a fundamental physicochemical property that quantifies the tendency of a molecule to donate a proton. mdpi.comamazon.com For flavonols, which possess multiple hydroxyl groups, the pKa values determine the charge state of the molecule at a given pH, which in turn influences its solubility, bioavailability, and biological activity. mdpi.com While experimental determination of pKa values can be challenging, computational methods offer a valuable alternative for their prediction. amazon.comnih.gov

Thermodynamic Cycle Approaches for pKa Calculation

A common and robust computational strategy for calculating pKa values is the use of thermodynamic cycles. nih.govmdpi.comresearchgate.netfrontiersin.org This approach connects the deprotonation process in the gas phase to that in solution, typically water. mdpi.com The cycle involves calculating the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the acidic (protonated) and basic (deprotonated) forms of the molecule, as well as the proton. mdpi.comresearchgate.net

The pKa is then calculated from the Gibbs free energy of deprotonation in solution (ΔG°_aq). mdpi.com Various quantum chemical methods, including DFT, are used to compute the necessary energy terms. frontiersin.org The accuracy of these calculations is highly dependent on the chosen level of theory, basis set, and the solvation model employed. nih.govfrontiersin.org Different continuum solvation models like PCM (Polarizable Continuum Model) and SMD are frequently used to simulate the solvent environment. nih.gov

Correlation Between Calculated Deprotonation Energies and Experimental pKa Values

A strong correlation has been observed between computationally calculated deprotonation energies and experimentally determined pKa values for flavonols and related phenolic compounds. acs.orgcapes.gov.brnih.govnih.govnih.gov This correlation provides a means to validate the computational methods and to predict the pKa of compounds for which experimental data are scarce or unreliable. researchgate.netmdpi.com

Typically, a linear relationship is established by plotting the calculated deprotonation energies (or Gibbs free energies of deprotonation) against the experimental pKa values for a series of related compounds. nih.gov Once this correlation is established, it can be used as a quantitative structure-activity relationship (QSAR) to estimate the pKa of other flavonols. nih.govresearchgate.net For example, a study on several flavonols, including quercetin, morin, kaempferol, and myricetin, found a good correlation between the calculated Gibbs free energy of successive deprotonations and the experimentally observed pKa values. acs.orgcapes.gov.brnih.gov

Molecular Dynamics and Conformation Analysis of Anionic Flavonol Species

The deprotonation of a flavonol to its anionic form induces significant changes in its three-dimensional structure and dynamics. Molecular dynamics (MD) simulations and conformational analyses provide detailed insights into the geometry of these anionic species, which is crucial for understanding their chemical reactivity and biological interactions.

Conformational analysis has shown that the planarity of the flavonoid structure is a key feature. acs.orgnih.gov A systematic study of seven flavonoids, including flavonol, revealed that the protonated (neutral) form of flavonol has a planar conformation. acs.orgnih.gov Crucially, the deprotonation of flavonol did not alter the planarity of its structure. nih.gov This suggests that the hydroxyl group itself does not have a primary influence on stabilizing the planar structure of the core rings. nih.gov

The rotational barrier of the B-ring relative to the C-ring is an important conformational parameter. For flavonol, this rotational barrier is higher compared to other flavonoids like anthocyanidin and flavan-3-ol. acs.org MD simulations of 3-hydroxyflavone (B191502) (3HF), the parent flavonol structure, interpreted the molecule as rigid with two main internal degrees of freedom: the rotation of the phenyl B-ring and the rotation of the 3-OH group. nih.govaip.org

The formation of complexes with cations can significantly affect the conformation of the anionic flavonol. MD simulations of 3-hydroxyflavone complexes with various divalent cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) in acetonitrile (B52724) showed that the interaction primarily occurs via the carbonyl group. nih.govaip.org While this complexation did not significantly impact the rotation of the phenyl ring, the orientation of the 3-OH group was more sensitive. nih.govaip.org In the presence of Mg²⁺, the 3-OH group rotates out of the plane of the chromone (B188151) moiety, leading to the rupture of the intramolecular hydrogen bond. nih.govaip.org

The table below presents key dihedral angles for the neutral and deprotonated forms of flavonol, highlighting the structural parameters that define its conformation. acs.org

Flavonoid StateDihedral Angle τ (O1–C2–C1′–C6′)Dihedral Angle ω (C9–O1–C2–C3)Dihedral Angle ϕ (C10–C4–C3–C2)
Flavonol (Neutral)179.9°179.9°179.9°
Flavonol (Deprotonated)179.9°179.9°179.9°

This table presents data from the conformational analysis by Aparicio et al. acs.org

These theoretical and computational findings underscore the intricate relationship between substituent patterns, deprotonation energetics, and the resulting conformational dynamics of the flavonol anion.

Advanced Spectroscopic and Analytical Characterization of Flavonol Anions

Mass Spectrometry Applications for Deprotonated Flavonols

Mass spectrometry (MS) is a powerful tool for the structural analysis of flavonoids. The analysis in negative ion mode is particularly well-suited for flavonols due to the acidic nature of their hydroxyl groups, which facilitates deprotonation.

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is highly effective for the analysis of flavonols. Due to their acidity, flavonols readily deprotonate to form anionic species, primarily the [M-H]⁻ ion, where M represents the neutral molecule. dss.go.th This mode often provides superior sensitivity compared to the positive ion mode, making it ideal for determining the molecular mass of flavonols, especially when they are present in low concentrations. hebmu.edu.cn

The high sensitivity in negative mode is attributed to the stability of the resulting phenoxide anion. dss.go.th While the [M-H]⁻ ion is typically the most prominent peak, ESI-MS spectra can also show the formation of adducts with solvents or molecular complexes such as [2M-H]⁻, although increasing the cone voltage can reduce the occurrence of these complexes. hebmu.edu.cn The combination of liquid chromatography with ESI-MS (LC-MS) is a powerful method for separating and identifying different flavonols and their anionic forms in complex mixtures, such as plant extracts. nih.govsemanticscholar.org

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of deprotonated flavonol molecules. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that reveal structural details. nih.govmdpi.com

The most significant fragmentation pathway for deprotonated flavonols is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. nih.govnih.gov This reaction provides diagnostic fragments that help identify the substitution patterns on the A and B rings. researchgate.netresearchgate.net For instance, the ¹,³A⁻ fragment ion is often a major product and is diagnostic for flavonoids with 5,7-dihydroxy substitution. researchgate.net

In addition to RDA fragmentation, deprotonated flavonols exhibit common neutral or radical losses. These losses are highly informative for identifying specific functional groups. nih.gov For example, the loss of a methyl radical (•CH₃, 15 Da) is a clear indicator of a methoxy (B1213986) group, while losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) are also frequently observed. nih.govresearchgate.net The fragmentation patterns can be so distinct that they allow for the differentiation of structural isomers, such as rhamnetin (B192265) and isorhamnetin, which show different relative intensities for the loss of •CH₃ and methane (B114726) (CH₄). nih.gov

The following table summarizes common fragmentations observed in the negative ion MS/MS analysis of deprotonated flavonols.

Precursor IonFragmentation TypeNeutral/Radical LossFragment Ion (m/z)Structural InformationSource(s)
[M-H]⁻Radical Loss•CH₃[M-H-15]⁻Indicates presence of a methoxy group nih.govresearchgate.neted.ac.uk
[M-H]⁻Neutral LossH₂O[M-H-18]⁻Indicates presence of hydroxyl groups nih.gov
[M-H]⁻Neutral LossCO[M-H-28]⁻Loss from the C-ring carbonyl nih.govnih.gov
[M-H]⁻Neutral LossC₃O₂[M-H-68]⁻Unusual loss observed in some flavones nih.gov
[M-H]⁻RDA CleavageVaries¹,³A⁻Diagnostic for A-ring structure researchgate.net
[M-H]⁻Specific FragmentationC₇H₄O₂m/z 125Characteristic of 2'-hydroxyflavonols ed.ac.ukresearchgate.net

This table is interactive and can be sorted by column.

While negative mode ESI-MS is sensitive, metal complexation offers a strategy to further enhance ion intensity and achieve better differentiation of isomers. dss.go.thnih.govnih.gov This technique involves the addition of a metal salt and often a neutral auxiliary ligand to the flavonol solution. nih.govcore.ac.uk This results in the formation of ternary metal complexes, such as [MII(flavonol-H)ligand]⁺, which can be detected with significantly higher sensitivity in the positive ion mode. dss.go.thacs.org

The signal intensities of these ternary complexes can be up to 1.5 orders of magnitude greater than the corresponding deprotonated flavonols ([M-H]⁻) and two orders of magnitude greater than protonated molecules ([M+H]⁺). dss.go.thnih.gov Divalent transition metals like copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) are commonly used. nih.gov

Copper (Cu²⁺) often produces the most intense signals and the simplest mass spectra. dss.go.thacs.org

Cobalt (Co²⁺) can generate unique fragmentation patterns that are particularly useful for differentiating isomeric flavonol glycosides. dss.go.thcore.ac.uk

Auxiliary ligands like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) are used to prevent the formation of neutral [MII(flavonol-H)₂] complexes that are undetectable by MS and to simplify the resulting spectra. dss.go.th The chelation typically occurs between the 4-carbonyl group and the 3- or 5-hydroxyl group of the flavonol. nih.gov This approach has proven effective for distinguishing between isomers of apigenin, quercetin (B1663063), and luteolin (B72000) glycosides, which are otherwise difficult to differentiate using conventional MS/MS of their deprotonated forms. nih.gov

Spectrophotometric Analysis of Deprotonation

UV-Visible spectrophotometry is a fundamental technique used to monitor the deprotonation of flavonols and characterize the resulting anions.

The absorption spectra of flavonols are highly dependent on pH. frontiersin.orgnih.gov As the pH of a solution increases, the acidic hydroxyl groups on the flavonol structure sequentially deprotonate. This deprotonation alters the electronic structure of the molecule, which is directly observable as a change in its UV-Visible absorption spectrum. acs.org

By systematically varying the pH of the solution and recording the corresponding spectra, one can monitor the transition from the neutral flavonol to its various anionic forms. acs.org This method is widely used to determine the acidity constants (pKa) of the different hydroxyl groups on the flavonol scaffold. acs.orgsci-hub.se Studies have been performed on numerous flavonols, including quercetin, kaempferol (B1673270), morin (B1676745), and myricetin (B1677590), to analyze their stability and deprotonation mechanisms in aqueous solutions. acs.org For some flavonols like quercetin and myricetin, this analysis can be complicated by their instability at basic pH. acs.org

The formation of a flavonol anion upon deprotonation leads to distinct and characteristic changes in the UV-Vis spectrum. The most notable change is a bathochromic shift, which is a shift of an absorption band to a longer wavelength. frontiersin.orgnih.gov

Flavonol spectra typically exhibit two major absorption bands: Band I (usually 350-385 nm) and Band II (usually 250-280 nm). The deprotonation of a hydroxyl group extends the conjugated π-electron system of the molecule, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ktu.lt This results in the absorption of lower-energy (longer wavelength) light.

The deprotonation of the 3-OH or 4'-OH groups typically causes a significant bathochromic shift in Band I. medwinpublishers.com For example, in red poppy and Mandevilla flowers, the anthocyanin pigments, which are structurally related to flavonols, exhibit a distinct bathochromic shift at higher pH, changing the flower's coloration. frontiersin.orgresearchgate.net The magnitude of the shift can provide clues about which hydroxyl group has been deprotonated, making UV-Vis spectrophotometry a valuable tool for structural analysis in conjunction with other methods.

The following table shows representative pH-dependent spectral shifts for a common flavonol.

CompoundConditionBand I (λmax, nm)Band II (λmax, nm)ObservationSource(s)
QuercetinAcidic/Neutral pH~370~255Neutral form acs.orgresearchgate.net
QuercetinBasic pH>400~270Anionic form, significant bathochromic shift in Band I acs.org
KaempferolAcidic/Neutral pH~365~265Neutral form acs.orgsci-hub.se
KaempferolBasic pH>400~275Anionic form, significant bathochromic shift in Band I acs.org

This table is interactive and can be sorted by column.

Electrochemical Methods for Characterizing Anionic Flavonol Species

The redox properties of flavonols are central to many of their biological functions. Electrochemical methods provide a powerful means to study the electron transfer processes of these molecules, particularly in their anionic forms, which are prevalent under physiological conditions. Techniques such as cyclic voltammetry and differential pulse voltammetry offer detailed insights into the oxidation mechanisms and the influence of molecular structure and environment, such as pH, on these processes.

Cyclic Voltammetry and Differential Pulse Voltammetry of Flavonoid Redox Behavior

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most widely used electrochemical techniques for studying the redox behavior of flavonoids. nih.gov These methods provide valuable information on electron-transfer reactions and the corresponding redox potentials. mdpi.com

In a typical CV experiment, the potential applied to a working electrode (commonly glassy carbon) is swept linearly in a forward and reverse direction, and the resulting current is measured. acs.org The voltammogram, a plot of current versus potential, reveals characteristic peaks. For many flavonols, such as quercetin, the cyclic voltammograms show multiple anodic (oxidation) peaks. acs.orgsemanticscholar.org These peaks correspond to the sequential oxidation of the different hydroxyl (-OH) groups on the flavonoid skeleton. acs.orgnih.gov For instance, the electrooxidation of quercetin typically occurs in three stages: the first and easiest oxidation corresponds to the catechol group on the B-ring, followed by the -OH group on the C-ring, and finally, the resorcinol (B1680541) A-ring is oxidized at the highest potentials. nih.gov The initial oxidation of the catechol moiety is often a quasi-reversible or reversible process involving the transfer of two electrons and two protons to form a corresponding o-quinone. nih.govnih.gov

Differential Pulse Voltammetry (DPV) is a more sensitive technique that superimposes voltage pulses on a linear potential sweep. nih.gov This method is particularly effective for analytical purposes and can better resolve overlapping oxidation peaks compared to CV. semanticscholar.org DPV has been successfully employed to discriminate between different classes of phenolic compounds, such as flavonoids and phenolic acids, by carefully selecting the pH of the analysis medium. researchgate.netcapes.gov.br For example, selective electrochemical oxidation of flavonoids can be achieved at pH 7.5. researchgate.netcapes.gov.br The peak potentials (Ep) obtained from DPV are related to the redox properties of the analyte, while the peak current (Ip) is proportional to its concentration, making DPV suitable for quantitative analysis. nih.gov

The table below summarizes the anodic peak potentials for quercetin obtained by different voltammetric techniques.

CompoundTechniquepHAnodic Peak Potentials (V vs. Ag/AgCl)Source
QuercetinCVNot Specified0.440 (A1), 0.676 (A2), 0.830 (A3) semanticscholar.org
QuercetinDPVNot Specified<0.440 (A1), A2, A3 semanticscholar.org

Table 1: Anodic peak potentials for quercetin from voltammetric analysis. Peak A1 corresponds to the oxidation of the B-ring catechol group, while A2 and A3 are associated with subsequent oxidations of other parts of the molecule.

Influence of Deprotonation on Redox Potentials and Mechanisms

Deprotonation, the loss of a proton from a hydroxyl group to form an anion, significantly influences the redox behavior of flavonols. researchgate.net The pH of the surrounding medium is a critical experimental factor, as it determines the ionization state of the molecule. nih.gov An increase in pH leads to the deprotonation of the phenolic hydroxyl groups, which in turn facilitates oxidation. nih.gov

This facilitation is observed electrochemically as a shift of the oxidation peak potentials toward more negative (or less positive) values. nih.gov Studies on quercetin have shown a linear relationship between the first oxidation peak potential and pH, with the potential becoming more negative as the pH increases. nih.gov This indicates that the deprotonated flavonol anion is more easily oxidized than the neutral molecule. The electron-donating ability of the resulting phenoxide anion is enhanced, lowering the energy required to remove an electron. mdpi.com

The primary mechanism for the antioxidant activity of flavonoids in aqueous solutions is believed to be Sequential Proton Loss Electron Transfer (SPLET). nih.gov This mechanism involves the initial deprotonation of a hydroxyl group, followed by electron transfer from the resulting anion to an oxidizing species. nih.gov Theoretical calculations and experimental data suggest that for quercetin in water, deprotonation is the most favorable initial step. nih.gov There has been some debate regarding the most acidic hydroxyl group in quercetin, with some calculations pointing to the 4'-OH group and experimental evidence often indicating the 7-OH group is the first to deprotonate. nih.govacs.org Regardless of the initial site, deprotonation fundamentally alters the subsequent redox pathway. nih.gov

The reduction potentials of flavonoid radicals are also pH-dependent. rsc.org For quercetin, the reduction potential at pH 7 (E7) is calculated to be 0.33 V, making it a more potent electron donor than other flavonoids and capable of reducing the vitamin E radical. rsc.org The enhanced reducing power upon deprotonation underscores the importance of the anionic form in the biological and chemical reactivity of flavonols. sci-hub.se

The table below shows the first oxidation potentials for several flavonoids at different pH values, illustrating the effect of deprotonation.

FlavonoidEp1 at pH = 3 (V)Ep1 at pH = 7 (V)Source
Quercetin0.5950.355 mdpi.com
Kaempferol0.8500.600 mdpi.com
Morin0.6600.410 mdpi.com
Myricetin0.5250.285 mdpi.com

Table 2: First oxidation potentials (Ep1) of selected flavonols at acidic and neutral pH, demonstrating the shift to lower potentials upon deprotonation.

Chromatographic Separation Techniques for Flavonol Anionic Forms

Chromatographic methods are indispensable for the separation, identification, and quantification of flavonoids from complex mixtures like plant extracts. anjs.edu.iq High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely used for this purpose. researchgate.net The separation of flavonol anions is implicitly achieved in many of these methods through the control of the mobile phase or background electrolyte pH.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for flavonoid analysis. anjs.edu.iq In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com The mobile phase often consists of a mixture of water (frequently acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov While acidic conditions are often used to ensure protonation and sharp peaks, separations can also be performed at neutral or basic pH, where flavonols exist as anions. Under these conditions, the more polar anionic forms will have less retention on the nonpolar column, altering their elution order and separation selectivity. HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) allows for both quantification and structural elucidation. anjs.edu.iqmdpi.com Negative ion electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting the deprotonated [M-H]- ions of flavonoids, making it a powerful tool for analyzing their anionic forms. nih.govbohrium.com

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and minimal sample consumption. mdpi.com In CE, charged molecules migrate through a capillary under the influence of an electric field. The separation of flavonols, which are weak acids, is highly dependent on the pH of the background electrolyte (BGE). researchgate.net At basic pH values (e.g., pH 9.2 using a borax (B76245) buffer), hydroxyl groups are deprotonated, and the flavonols become negatively charged anions. researchgate.net These anions migrate toward the anode, but are carried toward the cathode (and the detector) by the strong electroosmotic flow. Their differential migration speeds, based on their charge-to-size ratio, enable their separation. researchgate.net Capillary Zone Electrophoresis (CZE) coupled with MS, particularly in negative ionization mode, has been developed for the sensitive determination of flavonoids and phenolic acids, as the basic conditions required for separation are compatible with the detection of deprotonated anions. mdpi.com

TechniqueStationary/Mobile Phase or ElectrolyteDetectionApplication NoteSource
HPLC-ESI-MS/MSC18 column; gradient elutionNegative Ion ESI-MS/MSCharacterized fragmentation of deprotonated aglycones. nih.govbohrium.com
RP-HPLC-DADC18 column; gradient with methanol and 0.2% aqueous formic acidDAD (270-340 nm)Simultaneous quantification of eight flavonoids. mdpi.com
CZEBorax buffer (pH 9.2)UV DetectorSeparation of six analytes including quercetin and luteolin within 14 min. researchgate.net
CZE-MS0.5 M NH4OH (BGE)Negative Ion ESI-MSAnalysis of phenolic compounds, including flavonoids, as anions. mdpi.com
NACEAcetonitrile with ionic liquid electrolyteUV DetectorSeparation of kaempferol, quercetin, and luteolin based on heteroconjugation between IL anions and analytes. nih.gov

Table 3: Summary of chromatographic and electrophoretic methods for the analysis of flavonoids, including conditions suitable for separating anionic forms.

Metal Ion Complexation by Deprotonated Flavonols

Chelation Sites and Coordination Mechanisms of Flavonol(1-) with Transition Metal Ions

The ability of flavonols to form stable complexes with transition metal ions is a key aspect of their chemistry. researchgate.net This interaction is governed by the donation of an electron pair from the flavonoid molecule to an empty orbital of the metal ion, forming a coordination bond. nih.gov These coordination bonds, while less stable than traditional covalent bonds, are dynamic and allow for the formation of various complex structures. nih.gov The specific sites on the flavonol molecule where the metal ion binds, and the mechanism of this coordination, are central to understanding the properties of the resulting metallo-complexes. researchgate.netresearchgate.net

The affinity of flavonols for metal ions is profoundly enhanced by the deprotonation of their hydroxyl (-OH) groups. nih.gov When a hydroxyl group loses a proton (H+), it becomes a negatively charged alkoxide or phenoxide group, which is a much stronger electron donor. This deprotonation increases the electron density around the oxygen atom, making the binding to a positively charged metal ion more favorable and facile. nih.govmdpi.com

The acidity of the hydroxyl groups, and thus their readiness to deprotonate, varies depending on their position on the flavonoid skeleton. Acid–base equilibria studies have shown that the 3-OH group on the C ring is generally the strongest acid, while the 5-OH group on the A ring is the most resistant to deprotonation. nih.govmdpi.com Consequently, the deprotonation state of the flavonol, which is heavily influenced by the surrounding pH, is a critical determinant of its metal-binding capacity. The formation of the flavonol(1-) anion is a prerequisite for strong chelation, and the specific hydroxyl group that deprotonates influences which chelation site will be favored for metal coordination. nih.gov

Flavonols possess several potential sites for metal ion chelation, primarily involving their hydroxyl and carbonyl groups. nih.govnih.gov Research has identified three primary and most effective bidentate chelation sites:

The 3-hydroxy-4-keto (3-OH/4-C=O) site: This site is formed by the hydroxyl group at position 3 and the adjacent carbonyl group at position 4 on the C ring. cambridgescholars.comnih.govmdpi.com Computational and spectroscopic analyses have shown this to be a dominant binding site for certain metal ions, such as Fe(III) with kaempferol (B1673270). nih.gov

The 5-hydroxy-4-keto (5-OH/4-C=O) site: This involves the hydroxyl group at position 5 on the A ring and the same carbonyl group at position 4. cambridgescholars.comnih.govmdpi.com While a viable binding site, it is sometimes considered to form weaker chelates compared to the 3-OH/4-C=O site. nih.gov

The catechol moiety: This site consists of adjacent hydroxyl groups on the B ring, typically at the 3' and 4' positions (ortho-dihydroxy). cambridgescholars.comnih.govmdpi.com This catechol group is a particularly efficient binding site, especially for Fe(III). nih.govplos.org Studies with quercetin (B1663063) and its derivatives have demonstrated that the catecholate site is often favored for chelation. nih.govplos.org

The competition between these sites can be influenced by the specific flavonol, the metal ion involved, and the solvent conditions. mdpi.com For instance, with quercetin, which has all three sites, Cu(II) may bind primarily to the catechol fragment at low concentrations, but shift to the 3-OH/4-C=O site as its concentration increases. mdpi.com

pH-Dependent Metal-Flavonol Anion Complex Formation

The formation of complexes between metal ions and flavonol anions is highly dependent on the pH of the solution. nih.govmdpi.com The pH dictates the protonation state of the flavonol's hydroxyl groups, which in turn governs the molecule's ability to act as a ligand. nih.gov

The pH of the medium directly influences the deprotonation of the flavonol's hydroxyl groups. nih.gov In acidic conditions, the hydroxyl groups remain protonated, and the flavonol is neutral. As the pH increases towards neutral and alkaline values, the hydroxyl groups begin to deprotonate, forming the flavonol anion. cambridgescholars.comnih.gov This deprotonation significantly increases the electron density on the oxygen atoms, transforming them into more potent electron donors. nih.gov This enhanced electron density greatly facilitates the binding of positively charged metal ions. nih.govmdpi.com

For example, studies on quercetin have shown that the first deprotonation occurs below pH 5.9. mdpi.com In some cases, a change in pH can even induce the translocation of a metal ion from one binding site to another. For instance, with Cu(II) and a quercetin derivative, a shift from acidic to neutral pH can cause the metal to move from the 4-C=O/5-OH site to the deprotonated catechol site on the B ring. mdpi.com Therefore, pH is a critical parameter that controls not only whether complexation occurs but also the location and strength of the metal-ligand bond.

The stoichiometry of metal-flavonol(1-) complexes, which describes the ratio of metal ions to flavonol ligands, can vary and is often influenced by pH. nih.gov Common stoichiometries observed include 1:1, 1:2, and 2:1 (metal:ligand). nih.govnih.gov

A general trend is that the number of flavonol molecules attached to a central metal ion increases as the pH rises, because more hydroxyl groups tend to deprotonate at higher pH levels. cambridgescholars.com However, this is not a universal rule, and exceptions are observed due to the structural complexity of flavonoids. cambridgescholars.com

For instance, quercetin can form complexes with Fe(II) in either a 1:1 or 1:2 ratio. nih.gov Similarly, with Fe(III), quercetin can form a 1:1 complex at acidic pH, while a mixture of 1:1 and 1:2 complexes can be observed at a pH greater than 3. cambridgescholars.com Studies investigating the complexation of various flavonoids with first-row transition metals (like Cr(III), Co(II), and Zn(II)) in aqueous solutions have revealed the formation of 1:1, 1:2, and even 1:3 metal-to-ligand complexes. rsc.org The specific stoichiometry is a result of a complex interplay between the metal ion's coordination preferences, the flavonol's structure, and the pH of the environment. nih.govrsc.org

Table 1: pH-Dependent Stoichiometry of Flavonoid-Iron Complexes This table is interactive. You can sort and filter the data.

Flavonoid Metal Ion pH Stoichiometry (Metal:Ligand) Reference
Quercetin Fe(II) 7.4 1:1, 1:2 nih.gov
Naringenin Fe(II) 7.4 2:1 nih.gov
Naringenin Fe(II) 9.0 1:1 nih.gov
Biochanin A Fe(III) Acidic/Neutral 1:2 nih.gov
Biochanin A Fe(III) Basic 1:1 nih.gov
Taxifolin Fe(II) 5.0 1:2, 2:1 nih.gov
Taxifolin Fe(II) Neutral/Basic 2:1 nih.gov
Quercetin Fe(III) ~3.0 1:2 cambridgescholars.com
Quercetin Fe(III) >3.0 1:1 and 1:2 cambridgescholars.com

Redox Reactions Initiated by Metal-Flavonol Anion Interactions

The interaction between flavonol anions and certain transition metal ions is not always limited to simple coordination. rsc.orgnih.gov It can also initiate redox reactions, where electrons are transferred between the flavonoid and the metal ion. dntb.gov.ua This is particularly relevant for multivalent metal ions with accessible different oxidation states, such as iron (Fe³⁺/Fe²⁺) and copper (Cu²⁺/Cu¹⁺). nih.govnih.gov

Flavonols, being electron-rich polyphenolic compounds, can act as reducing agents, donating an electron to an oxidized metal ion. nih.gov For example, the interaction of flavonoids like quercetin and myricetin (B1677590) with Fe(III) can lead to the partial reduction of the ferric ion (Fe³⁺) to its ferrous state (Fe²⁺). nih.gov Similarly, a systematic analysis of 24 different flavonoids revealed that many could reduce Cu(II) to Cu(I), especially those bearing a catechol moiety. nih.gov

This redox activity is significant because it implies that chelation can be more effective when the metal ion is in its lower oxidation state. nih.gov The initial redox reaction can be a prelude to coordination, where the newly formed reduced metal ion (e.g., Fe²⁺) then forms a stable complex with the flavonoid. nih.gov This interplay between redox activity and chelation is a crucial aspect of the antioxidant mechanism of flavonoids, as it can inactivate pro-oxidant metal ions involved in the generation of reactive oxygen species. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Subgroup
Quercetin Flavonol
Kaempferol Flavonol
Myricetin Flavonol
Naringenin Flavanone
Taxifolin Flavanonol
Biochanin A Isoflavone
Iron (Fe) Transition Metal
Copper (Cu) Transition Metal
Chromium (Cr) Transition Metal
Cobalt (Co) Transition Metal

Electron Transfer from Phenolates to Electronegative Metal Ions

A significant interaction in metal-flavonol systems involves the irreversible donation of an electron from the deprotonated flavonol (phenolate) to an electronegative metal ion, leading to the reduction of the metal. nih.gov This redox interaction is particularly prominent with multivalent transition metals such as iron(III) (Fe³⁺) and copper(II) (Cu²⁺). nih.gov The feasibility and kinetics of this electron transfer are governed by the difference in the individual redox potentials of the flavonoid and the metal ion. nih.gov

The standard redox potentials for the free Cu(II)/Cu(I) and Fe(III)/Fe(II) couples are +0.153 V and +0.77 V, respectively. nih.gov When a flavonol anion interacts with these metal ions, a one-electron reduction can occur, generating the lower oxidation state species, Cu(I) and Fe(II). nih.gov For instance, studies have shown that at a neutral pH of 7.2, some flavonoids can cause a partial reduction of chelated Fe(III). semanticscholar.org Flavonols with significant reducing activity, such as myricetin and quercetin, exhibit a strong affinity for Fe(III) ions, facilitating this reduction. semanticscholar.org This process suggests that chelation is often more effective when the metal ion is in its bivalent form. semanticscholar.org

The electron donation from the flavonoid phenolate (B1203915) is an irreversible process that provokes the reduction of the metal ion, distinguishing it from simple coordination. nih.gov This electron transfer is a key mechanism underlying some of the observed biological activities of flavonoids. nih.gov

Formation of Flavonoxyl Radicals via Charge Transfer

The electron transfer from the flavonol anion to the metal ion results in the formation of a flavonoxyl radical. This process occurs through a mechanism known as ligand-to-metal charge transfer (LMCT). nih.govnih.govum.es In an LMCT event, light or thermal energy promotes an intramolecular electron transfer from a ligand-based molecular orbital (in this case, on the flavonolate) to a metal-based molecular orbital. nih.govnih.gov This creates a formally reduced metal center and an oxidized ligand radical. nih.gov

This phenomenon can be described as a two-step process:

Intramolecular Electron Transfer : An electron is transferred from the coordinating flavonolate to the metal center. nih.gov

Dissociation : The resulting unstable ligand radical may then dissociate. nih.gov

The generation of these reactive radical species is a common outcome of the photoreactions of transition metal complexes with LMCT excited states. nih.gov For example, the interaction between flavonoids and Fe³⁺ can lead to the formation of phenoxyl radicals through charge transfer from the deprotonated hydroxyl group. iphy.ac.cn The coordination of the flavonoid to the metal ion can stabilize the radical generated during the oxidation process. The formation of these radicals is a critical aspect of the pro-oxidant or antioxidant behavior of flavonoid-metal complexes.

Theoretical Modeling of Metal-Flavonol Anion Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structure, bonding, and electronic properties of metal-flavonol anion complexes. nih.goviphy.ac.cndntb.gov.uarsc.orgresearchgate.net These theoretical studies provide insights that are often difficult to obtain through experimental methods alone. researchgate.net

First-principles calculations using DFT are employed to optimize the geometry of various metal-flavonol complexes, comparing their formation energies to identify the most stable structures. iphy.ac.cn For flavonols like quercetin, theoretical studies have identified the most probable chelation sites for metal ions such as Fe³⁺. iphy.ac.cn The primary binding site is the 3-hydroxyl-4-carbonyl group, with the 4-carbonyl-5-hydroxyl and the 3',4'-hydroxyl groups being other potential sites. iphy.ac.cn The stoichiometry of the complexes, such as the 1:3 ratio of iron to morin (B1676745) confirmed by X-ray crystallography, has been supported by DFT calculations. cput.ac.za

Theoretical modeling also elucidates the electronic properties of these complexes. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (Egap) is a key parameter determining the chemical reactivity and electrical transport properties of the molecule. sysrevpharm.org

HOMO-LUMO Gap : Complexation with a metal ion typically leads to a decrease in the HOMO-LUMO energy gap of the flavonoid. sysrevpharm.orgresearchgate.net A smaller energy gap indicates that charge transfer can occur more easily within the molecule, making it more polarizable and chemically reactive. sysrevpharm.org For example, DFT calculations showed that a Quercetin-Hg(II) complex had a smaller energy gap compared to a Catechin-Hg(II) complex, indicating higher reactivity for the former. sysrevpharm.org

Optical Properties : Time-dependent DFT (TD-DFT) calculations are used to predict the optical absorption spectra of the complexes. iphy.ac.cnmdpi.com The complexation of a flavonoid with a metal ion often results in a redshift (a shift to longer wavelengths) of the first absorbance peak. iphy.ac.cn This is explained by the narrowing of the optical gap of the flavonol due to the hybridization of the metal d-orbitals with the oxygen p-orbitals. iphy.ac.cn This change in the electronic state can also influence the antioxidant activity of the flavonoid. researchgate.net

The table below summarizes key findings from theoretical modeling studies on metal-flavonol complexes.

Parameter Finding Significance References
Binding Sites The 3-hydroxyl-4-carbonyl group is often the most favored chelation site for metal ions.Identifies the specific atoms involved in complex formation. iphy.ac.cn
Stoichiometry DFT calculations support experimentally observed stoichiometries, such as 1:3 (Fe:morin).Confirms the ratio of metal to ligand in the complex. cput.ac.za
HOMO-LUMO Gap Metal complexation generally reduces the energy gap compared to the free flavonoid.Indicates increased chemical reactivity and ease of charge transfer. sysrevpharm.orgresearchgate.net
Optical Spectra A redshift in the main absorption band is often predicted and observed upon complexation.Explains the color change upon complex formation and reflects changes in electronic structure. iphy.ac.cn

These computational approaches, often in conjunction with experimental data, provide a detailed understanding of the structure-property relationships in metal-flavonol anion complexes. dntb.gov.uamdpi.com

Redox Chemistry and Electron Transfer Mechanisms of Flavonol Anions

Electrochemical Oxidation Pathways of Deprotonated Flavonols

The electrochemical oxidation of deprotonated flavonols is a key process underlying their antioxidant activity. The initial deprotonation, typically at the most acidic hydroxyl group, results in an anionic species that is more easily oxidized. nih.gov Studies have shown that the oxidation of flavonoids can involve one or more steps, corresponding to the different electroactive groups within the molecule, such as the catechol group in the B-ring or the resorcinol (B1680541) moiety in the A-ring. mdpi.com The oxidation of these deprotonated species is frequently a two-electron, two-proton process that ultimately yields a quinone. nih.gov However, the precise mechanism involves several potential pathways, including Proton-Coupled Electron Transfer (PCET), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer-Proton Transfer (ET-PT). researchgate.netnih.govmdpi.comnih.gov

Proton-Coupled Electron Transfer (PCET) describes a concerted reaction where a proton and an electron are transferred in a single kinetic step. jst.go.jpnih.gov This mechanism avoids the formation of high-energy intermediates that might occur in stepwise pathways. nih.gov For deprotonated flavonols, particularly those possessing a catechol (o-dihydroxy) moiety on the B-ring, PCET is a significant mechanism for scavenging radicals like superoxide (B77818) (O₂•⁻). jst.go.jpnih.gov

In this process, the flavonol anion can form a hydrogen bond with a species like the hydroperoxyl radical (HO₂•), which is formed from the protonation of superoxide. jst.go.jp The concerted transfer involves the proton moving along the hydrogen bond while an electron is simultaneously transferred from the phenoxide's π-system to the radical's singly occupied molecular orbital. jst.go.jp This concerted pathway is efficient even when stepwise proton and electron transfers are energetically unfavorable. jst.go.jp The catechol structure is essential for this mechanism, as it facilitates the concerted transfer to produce H₂O₂ and the corresponding o-benzoquinone radical anion. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is widely considered the most favorable pathway for flavonoid antioxidant action in polar, aqueous environments. nih.govmdpi.com This multi-step process is defined by the following sequence:

Proton Loss: The flavonoid first deprotonates, forming a phenoxide anion. This step is governed by the acidity (pKa) of the flavonoid's hydroxyl groups. nih.govsci-hub.se

Electron Transfer: The resulting anion donates an electron to the radical species, neutralizing it and forming a flavonoid radical. nih.govsci-hub.se

The initial deprotonation significantly lowers the energy required for the subsequent electron transfer, making the SPLET mechanism kinetically and thermodynamically favorable. nih.gov Theoretical studies have extensively investigated the thermodynamics of this mechanism for various mono-deprotonated flavonoids. nih.govsci-hub.se The thermodynamically preferred sites for the first deprotonation are generally the 4'-OH and 7-OH groups. nih.govsci-hub.se The subsequent electron transfer from this anion is a critical step in its radical-scavenging activity. wisdomlib.org In aqueous solutions, deprotonated flavonoids exhibit a much higher tendency to undergo the SPLET mechanism compared to Hydrogen Atom Transfer (HAT) or simple electron transfer. nih.govsci-hub.se

Table 1: Thermodynamically Preferred Deprotonation Sites and Proton Affinities (PA) for Selected Flavonoids in Water. A lower PA value indicates a more favorable deprotonation at that site.
FlavonoidMost Favorable Deprotonation SiteProton Affinity (PA) (kJ/mol)Second Favorable Deprotonation SiteProton Affinity (PA) (kJ/mol)
Quercetin (B1663063)4'-OH110.17-OH112.9
Kaempferol (B1673270)4'-OH115.17-OH117.9
Fisetin4'-OH109.27-OH117.1
Apigenin4'-OH119.27-OH120.9
Luteolin (B72000)4'-OH115.17-OH121.3

Data sourced from theoretical calculations reported in scientific literature. nih.govsci-hub.se

The Electron Transfer-Proton Transfer (ET-PT) mechanism, also known as Single Electron Transfer-Proton Transfer (SET-PT), is another possible pathway for flavonoid oxidation. sci-hub.se It involves an initial single electron transfer from the neutral flavonoid to form a radical cation, followed by the transfer of a proton to a base in the surrounding medium. researchgate.net

However, for most flavonoids, this mechanism is generally considered thermodynamically unfavorable as the primary pathway. mdpi.com The initial step, the ionization of the neutral flavonoid, requires a significant amount of energy, as reflected by their high ionization potentials. mdpi.comresearchgate.net This makes the ET-PT pathway less likely to occur compared to SPLET or HAT in most biological and chemical systems. mdpi.com Nevertheless, the ET-PT mechanism can become plausible under specific conditions, for instance, in the presence of strong bases capable of accepting a proton from the flavonoid radical cation once it is formed. researchgate.net

Formation and Stability of Flavonol Anion Radicals

Following the initial redox event, a flavonol radical is formed. When this process involves a deprotonated species, the resulting radical is an anion. The formation, structure, and stability of these flavonol anion radicals are pivotal to their ongoing antioxidant activity and their role in metabolic processes. The stability of these radicals is largely attributed to the extensive delocalization of the unpaired electron across the flavonoid's conjugated ring system. nih.govjyi.org This delocalization lowers the energy of the radical, making it less reactive and capable of participating in further redox reactions without initiating damaging chain reactions. jyi.org

Quercetin provides a well-studied example of deprotonated radical formation. The process typically begins with the deprotonation of the most acidic hydroxyl group, which in an aqueous solution is often the 7-OH or 4'-OH group. nih.govnih.gov This anion then undergoes a one-electron transfer, yielding a radical. nih.gov If the radical itself possesses remaining acidic protons, it can undergo a second deprotonation, resulting in a deprotonated radical anion. nih.gov

For instance, a common pathway involves:

Deprotonation of quercetin at the 7-OH position to form the 7-O⁻ anion. nih.gov

Electron transfer from this anion to an oxidizing species, forming a quercetin radical. nih.gov

Deprotonation of a second hydroxyl group on this radical (e.g., at the 4'-OH or 3-OH position) to form a deprotonated quercetin radical anion. nih.gov

The stability of the resulting radical anion depends on which hydroxyl groups have been deprotonated. Computational studies have calculated the relative energies of various quercetin radical anions, indicating that the position of the negative charge and the radical center significantly influences stability. researchgate.net

Table 2: Relative Stability of Quercetin Radical Anions in Water. The species are denoted by the position of the radical ('O•) and the negative charge (O⁻). A lower relative energy indicates greater stability.
Radical Anion Species (Radical/Anion Position)Relative Energy (kcal/mol)
4'-O• / 7-O⁻0.0
3'-O• / 7-O⁻1.5
3-O• / 7-O⁻4.8
4'-O• / 3-O⁻5.8
3-O• / 4'-O⁻7.7

Data adapted from theoretical calculations reported in scientific literature. The 4'-O• / 7-O⁻ species is the most stable and is used as the reference (0.0 kcal/mol). researchgate.net

Flavonol anion radicals are not merely endpoints of antioxidant reactions; they are also critical intermediates in a process known as redox cycling. mdpi.comosti.gov Redox cycling is a phenomenon where a compound repeatedly accepts and donates electrons, catalyzing the production of reactive oxygen species (ROS), particularly superoxide (O₂•⁻). osti.gov

In this cycle, a flavonol anion radical can transfer its electron to molecular oxygen, reducing it to superoxide. osti.gov This step regenerates the parent flavonoid (or its quinone), which can then be reduced again by enzymes, re-forming the radical anion and perpetuating the cycle. mdpi.comosti.gov While this process can have pro-oxidant consequences due to the generation of ROS, it is also a key part of the complex biological activity of flavonoids, including their ability to induce cellular antioxidant defense systems. mdpi.com The entire oxidative pathway for a flavonoid like quercetin can proceed through these radical intermediates until a stable quercetin quinone is formed, effectively processing and neutralizing multiple radical species. nih.govnih.gov

Relationship Between Oxidation Potentials and Deprotonation State

The oxidation potential of a flavonol is a key indicator of its ability to donate an electron. This potential is not static but is profoundly influenced by the molecule's protonation state. Deprotonation of a phenolic hydroxyl group to form a flavonolate anion significantly lowers the oxidation potential, making the molecule easier to oxidize. mdpi.commdpi.com This is a critical aspect of their antioxidant activity, as the anionic form is more readily available to neutralize free radicals through electron donation.

The primary mechanism often involved is the Sequential Proton-Loss Electron-Transfer (SPLET). In polar, aqueous environments, such as those found in biological systems, a flavonol can first deprotonate to form the flavonol(1-) anion. This anion then undergoes electron transfer much more readily (i.e., at a lower potential) than the neutral molecule. mdpi.comsci-hub.se Experimental studies have consistently shown that the radical scavenging activity of flavonoids, including flavonols, increases with pH, which is a direct consequence of the increased formation of the more easily oxidized anionic species. sci-hub.se

The position of the deprotonation also matters. For instance, the resorcinol moiety on the B-ring of a flavonol, being more acidic, tends to deprotonate more easily and thus oxidizes at a slightly lower potential compared to a hydroxyl group on the A-ring. mdpi.com The oxidation of quercetin, a prominent flavonol, is understood to proceed through an initial deprotonation step, highlighting the prerequisite of anion formation for its antioxidant action. nih.gov

Conversely, factors that hinder deprotonation can increase the oxidation potential. For example, the chelation of a metal ion to a flavonol can inhibit the deprotonation of the hydroxyl groups involved in the complex. Studies on kaempferol have shown that its coordination with Sn(II) increases its oxidation potential, thereby reducing its radical scavenging activity which relies on the SPLET mechanism. mdpi.com

The following table illustrates the effect of substituents and pH on the first oxidation potential (Ep1) of various flavonols. A lower potential at pH 7 compared to pH 3 for a given compound often indicates the facilitative effect of deprotonation.

FlavonolFirst Oxidation Potential (Ep1) at pH 3 (V)First Oxidation Potential (Ep1) at pH 7 (V)
3-Hydroxyflavone (B191502)1.0200.910
3,7-Dihydroxyflavone0.8900.740
Kaempferol0.6500.440
Quercetin0.5500.330
Myricetin (B1677590)0.4600.240
Morin (B1676745)0.5700.410

Data sourced from a comprehensive study on flavonoid oxidation potentials. nih.gov

Computational Predictions of Redox Parameters for Anionic Flavonols

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the redox parameters of flavonol anions and elucidating the mechanisms of their antioxidant activity. nih.govmdpi.com These theoretical models allow for the calculation of various parameters that are difficult to measure experimentally but are crucial for understanding the behavior of the flavonol(1-) species.

Key parameters calculated for anionic flavonols are related to the SPLET mechanism, which is often the most favorable pathway in polar solvents. mdpi.commdpi.com These parameters include:

Proton Affinity (PA): The enthalpy change associated with the deprotonation of the parent flavonol. A lower PA indicates a more acidic hydroxyl group, favoring the formation of the anion.

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the flavonol anion. A lower ETE signifies that the anion is a better electron donor. mdpi.com

Computational studies have also focused on calculating the differences in net atomic charges between the radical and the anion forms (ΣΔNACRad-Anion). This parameter provides insight into the electronic redistribution upon electron transfer from the flavonol(1-) anion and has been successfully used to build models that predict the first oxidation potential. nih.govnih.gov

The tables below present computationally predicted redox parameters for several flavonols, focusing on the properties of their anionic forms.

Table 1: Calculated Parameters for the SPLET Mechanism in Flavonols (kcal/mol)

FlavonolProton Affinity (PA) from most acidic OHElectron Transfer Enthalpy (ETE) of the corresponding anion
3-Hydroxyflavone31.4388.66
Kaempferol29.2879.91
Quercetin27.9674.96
Myricetin27.0071.74
Fisetin27.9674.24
Morin29.4081.23

Data sourced from a quantum chemical study on flavones and flavonols. mdpi.com

Table 2: Calculated Sum of Differences in Net Atomic Charges (Radical-Anion) for Flavonols

FlavonolΣΔNACRad-Anion (PM6 in water)
3-Hydroxyflavone-0.584
3,7-Dihydroxyflavone-0.548
Kaempferol-0.490
Quercetin-0.456
Myricetin-0.443
Morin-0.492

Data sourced from a study on estimating flavonoid oxidation potentials. nih.gov

These computational predictions align with experimental observations, confirming that the formation of the flavonol(1-) anion is a critical step that enhances the electron-donating capacity of these compounds. The ability to theoretically model these parameters provides valuable insights into the structure-activity relationships governing the antioxidant potential of flavonols.

Mechanistic Insights into Flavonol Anion Reactivity in Model Systems

Molecular Mechanisms of Interaction with Cellular Components (in vitro/in silico)

Flavonol anions can directly interact with and modulate the function of key proteins involved in cellular signaling, enzymatic processes, and gene expression.

Flavonoids have been observed to influence neuronal signaling pathways by interacting with various protein and lipid kinase cascades. nih.gov These include the PI3K/Akt and MAPK signaling pathways. nih.govresearchgate.net The interactions can be either inhibitory or stimulatory and can affect cellular functions by altering the phosphorylation of target molecules or modulating gene expression. nih.gov

Flavonoids like myricetin (B1677590) have been shown to directly bind to several protein kinases, including PI3K, Akt, and components of the MAPK pathway such as MEK1 and MKK4. researchgate.net This direct interaction can alter the phosphorylation state of these kinases, thereby regulating their activity. researchgate.net For instance, rutin, a flavonol glycoside, has been found to inhibit the activity of phosphoinositide 3-kinase gamma. nih.gov Other flavonols, such as fisetin, quercetin (B1663063), and myricetin, have demonstrated the ability to suppress the activation of the MAPK pathway by reducing the phosphorylation levels of key components like JNK, ERK, p38, and MEK. nih.govfao.org

The activation of cyclic nucleotide-dependent signaling pathways, specifically the cAMP/PKA and cGMP/PKG pathways, is another mechanism through which flavonoid aglycones mediate their effects. mdpi.com This activation can, in turn, suppress other signaling pathways like those involving ITAM, PKB, and PLC. mdpi.com

Table 1: Interaction of Flavonol Anions with Protein Kinase Signaling Cascades

FlavonolSignaling CascadeEffectReference
MyricetinPI3K/Akt, MAPK (MEK1, MKK4)Direct binding, alters phosphorylation researchgate.net
RutinPI3KγInhibition nih.gov
Fisetin, Quercetin, MyricetinMAPK (JNK, ERK, p38, MEK)Suppression of activation via reduced phosphorylation nih.govfao.org
Luteolin (B72000), Myricetin, Quercetin, ApigenincAMP/PKA, cGMP/PKGActivation mdpi.com

Flavonol anions have been identified as inhibitors of several key enzymes.

DNA Gyrase: Certain flavonoids exhibit inhibitory activity against E. coli DNA gyrase. nih.gov A study analyzing the structure-activity relationship of various flavonoids found that kaempferol (B1673270) displayed significant antibacterial activity, which correlated with its ability to inhibit purified DNA gyrase. nih.gov The inhibitory effect is influenced by the substitution pattern of hydroxyl and methoxyl groups on the flavonoid structure. nih.gov Specifically, hydroxyl groups at C-5 and C-4' and a methoxyl group at C-3 and C-8 are important for good inhibitory effect, while hydroxyl groups at C-6, C-3', C-5', and C-3 can reduce this activity. nih.gov Flavones and flavonols are noted as being the most potent inhibitors of topoisomerase I, a related enzyme. nih.gov

Xanthine (B1682287) Oxidase: Flavonols such as quercetin, myricetin, and kaempferol are known to inhibit xanthine oxidase, the enzyme responsible for producing uric acid and superoxide (B77818) anion radicals. nih.govtandfonline.com The inhibitory activity is dependent on the flavonoid structure, with planar flavones and flavonols containing a 7-hydroxyl group showing high potency. tandfonline.com The mechanism of inhibition is considered to be of a mixed-type, suggesting that these flavonoids bind to both the active site and other sites on the enzyme. tandfonline.com The presence of hydroxyl groups at C-5 and C-7, along with a double bond between C-2 and C-3, are crucial for high inhibitory activity. capes.gov.br

BACE-1: Flavonoids, acting as non-peptidic inhibitors, can potently inhibit the activity of β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.gov In silico docking studies have shown that flavonoids can interact with the catalytic center of BACE-1. nih.gov The inhibitory activity of flavonols is influenced by their structure, with the 4'-OH group in the B ring being important for BACE-1 inhibition. nih.gov Several flavonols, including isorhamnetin, syringetin, galangin (B1674397), tamarixetin, and rhamnetin (B192265), have been screened for their BACE-1 inhibitory potential. nih.gov

Table 2: Inhibition of Key Enzymatic Processes by Flavonol Anions

EnzymeInhibiting Flavonol(s)Key FindingsReference
DNA GyraseKaempferolGood correlation between antibacterial activity and DNA gyrase inhibition. Specific hydroxyl and methoxyl substitutions are crucial for activity. nih.gov
Xanthine OxidaseQuercetin, Myricetin, KaempferolInhibit uric acid formation. Planar structure with a 7-hydroxyl group enhances activity. Mixed-type inhibition. nih.govtandfonline.com
BACE-1Isorhamnetin, Syringetin, Galangin, Tamarixetin, RhamnetinNon-peptidic inhibitors that interact with the catalytic center. The 4'-OH group in the B ring is important for inhibition. nih.govnih.gov

Flavonol anions can influence the expression of genes involved in antioxidant defense and inflammation by modulating key transcription factors.

Nrf2 Pathway: Flavonoids have the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govresearchgate.net This pathway is a primary regulator of antioxidant and detoxification genes. mdpi.com Activation of Nrf2 by flavonoids can occur by disrupting its interaction with Keap1, which leads to the translocation of Nrf2 to the nucleus. scirp.org Once in the nucleus, Nrf2 binds to the ARE and initiates the transcription of various cytoprotective genes. mdpi.comnih.gov Flavonoids such as luteolin, apigenin, myricetin, and quercetin have been reported to facilitate cancer cell growth at low concentrations through the activation of the Nrf2/ARE pathway. nih.gov

NF-κB Pathway: Flavonols can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.govfao.orgresearchgate.net The inhibitory mechanism involves suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.govfao.orgresearchgate.net This prevents the translocation of the p65 subunit to the nucleus. nih.govfao.orgresearchgate.net Flavonols such as fisetin, quercetin, and myricetin have been shown to attenuate the phosphorylation of IκB-α and p65. nih.gov The inhibition of the MAPK pathway by these flavonols may also contribute to the suppression of NF-κB activation. nih.gov

Table 3: Modulation of Gene Expression Pathways by Flavonol Anions

PathwayModulating Flavonol(s)Mechanism of ActionReference
Nrf2/ARELuteolin, Apigenin, Myricetin, QuercetinDisrupt Nrf2-Keap1 interaction, promoting Nrf2 nuclear translocation and activation of antioxidant gene transcription. nih.govscirp.org
NF-κBFisetin, Quercetin, MyricetinInhibit phosphorylation of IκBα and p65, preventing p65 nuclear translocation and subsequent inflammatory gene expression. nih.govfao.orgresearchgate.net

Radical Scavenging Mechanisms Involving Flavonol Anions (in vitro)

The antioxidant activity of flavonol anions is a key aspect of their reactivity, primarily executed through radical scavenging mechanisms.

The deprotonation of hydroxyl groups on the flavonoid structure to form flavonol anions significantly enhances their ability to donate a hydrogen atom. researchgate.net The bond dissociation enthalpy (BDE) of the remaining OH groups is lowered in the anionic form, making hydrogen atom transfer (HAT) from the phenoxide anion thermodynamically more favorable than from the neutral molecule. researchgate.net This deprotonation facilitates the H-atom donation, which is a key step in the sequential proton loss electron transfer (SPLET) mechanism, another way flavonoids can scavenge radicals. researchgate.net The C3 hydroxyl group, in particular, becomes a more favorable site for hydrogen abstraction after deprotonation. mdpi.com

Table 4: Radical Scavenging Mechanisms of Flavonol Anions

MechanismDescriptionKey Flavonol(s)Reference
Hydrogen Atom DonationDeprotonation of a hydroxyl group lowers the bond dissociation enthalpy of remaining OH groups, facilitating hydrogen atom transfer to radicals.General mechanism for flavonol anions researchgate.net
Superoxide Radical QuenchingDirect scavenging of the superoxide anion radical (O₂⁻).Myricetin, Rutin (to a small extent) nih.govnih.gov

Influence of Environmental pH on Reactivity

Research findings indicate a strong correlation between pH and the antioxidant capacity of flavonols. nih.govsci-hub.se Experimental studies have consistently shown that the radical scavenging activity of many flavonoids increases with a rise in pH. sci-hub.se This enhancement is directly linked to the deprotonation of the hydroxyl moieties. nih.govresearchgate.net For instance, the antioxidant potential of various hydroxyflavones, as measured by the Trolox Equivalent Antioxidant Capacity (TEAC) assay, shows a marked increase upon the formation of the deprotonated anion forms. nih.govaminer.org

The underlying mechanism for this increased reactivity is a shift in the mode of antioxidant action. In their neutral state, at lower pH, flavonols primarily act as radical scavengers through hydrogen atom donation (HAT). nih.govaminer.org However, upon deprotonation at higher pH, the mechanism transitions to one dominated by electron donation. nih.govaminer.org Computational studies comparing O-H bond dissociation energies (BDE) and ionization potentials (IP) of neutral and deprotonated hydroxyflavones reveal that the ionization potential, which reflects the ease of electron donation, is significantly lowered upon deprotonation. nih.govaminer.org This indicates that the flavonol anion can more readily donate an electron to a radical species, thus enhancing its scavenging capacity. nih.govresearchgate.netaminer.org

The stability of flavonols is also highly dependent on the environmental pH. Many flavonols, such as quercetin and myricetin, demonstrate significant instability in basic aqueous solutions, undergoing oxidative degradation. nih.govacs.orgmdpi.com In contrast, other flavonols like kaempferol are considerably more stable, and morin (B1676745) shows little to no degradation affected by pH. nih.govacs.org The degradation of quercetin, for example, accelerates as the pH increases from 6.0 to 7.5. mdpi.com This process can involve autoxidation affecting the C-ring and the o-diphenol structure of the B-ring, leading to molecular fragmentation into simpler products like protocatechuic acid and phloroglucinol (B13840) carboxylic acid. mdpi.comrsc.org

The specific pH at which deprotonation occurs is determined by the acidity constant (pKa) of the most acidic hydroxyl group in the flavonol structure. These values can be determined experimentally through methods like spectrophotometry. nih.gov

Table 1: Experimentally Determined Acidity Constants (pKa) for Selected Flavonols in Aqueous Solution Press the "play" button to explore the interactive table.

FlavonolpKa1Reference
Quercetin6.4 sci-hub.se
Kaempferol7.49 sci-hub.se
MorinNot specified nih.gov
MyricetinNot specified nih.gov
Taxifolin6.58 sci-hub.se

This table presents the first acidity constant (pKa1) for several flavonols, indicating the pH at which the most acidic hydroxyl group begins to deprotonate.

The rate of degradation is also quantitatively linked to pH. Kinetic studies on quercetin have demonstrated a clear relationship between pH and the degradation rate constant.

Table 2: Effect of pH on the First-Order Degradation Rate Constant (k) of Quercetin at 95 °C Press the "play" button to explore the interactive table.

pHRate Constant (k)Fold IncreaseReference
6.5Not specified- mdpi.com
7.5Not specified~5-fold increase from pH 6.5 mdpi.com

This table illustrates the significant acceleration of quercetin degradation with a moderate increase in pH, as observed in thermal degradation studies.

Furthermore, the electrochemical oxidation potentials of flavonols, a measure of their susceptibility to oxidation, are also pH-dependent. researchgate.netmdpi.com The oxidation mechanism can be a complex, multi-step process involving the transfer of both electrons and protons, with the specific pathways and potentials shifting with pH. researchgate.netresearchgate.net For morin, the oxidation is an irreversible two-step process, with each step involving one electron and one proton. researchgate.net Generally, as pH increases, the oxidation potentials of flavonoids shift toward more negative (less positive) values, consistent with the easier oxidation of the deprotonated anionic species. mdpi.com

Structure Activity Relationships of Deprotonated Flavonols in Mechanistic Studies

Influence of Hydroxyl Group Positions and Number on Anionic Reactivity

The location and quantity of hydroxyl (-OH) groups on the flavonol skeleton are paramount in determining the reactivity of its deprotonated form. These groups are the primary sites for deprotonation and subsequent radical scavenging activities.

Role of B-Ring Catechol Moiety

The presence of a catechol group—an ortho-dihydroxy configuration (two hydroxyl groups on adjacent carbons)—on the B-ring is a critical determinant of the antioxidant activity of flavonoids. nih.gov This structural feature confers high stability to the phenoxyl radical that is formed after the flavonoid anion donates an electron or hydrogen atom. nih.govresearchgate.net The stability arises from the ability of the remaining hydroxyl group to form an intramolecular hydrogen bond with the newly formed radical oxygen and through expanded electron delocalization. nih.govacs.org

Studies have shown that flavonols possessing a catechol-containing B-ring exhibit a distinct two-phase reaction kinetic in scavenging model radicals. This involves a fast initial phase followed by a slow secondary phase, in contrast to flavonols with a monophenolic B-ring, which only show a single rapid phase. nih.gov This suggests that the catechol structure is not only crucial for the initial reaction but also participates in subsequent, slower antioxidant processes. The presence of a third hydroxyl group on the B-ring, forming a pyrogallol (B1678534) structure, can further enhance these antioxidant properties. sci-hub.se For instance, quercetin (B1663063), with its 3',4'-catechol moiety, demonstrates significant radical scavenging capacity, which is a key aspect of its biological activity. nih.govresearchgate.net

Significance of 3-OH and 5-OH Groups

The hydroxyl groups at the C3 and C5 positions of the flavonol structure also play a pivotal role in the reactivity of the anionic form. researchgate.net The 3-OH group is particularly important for several reasons. It is often one of the most acidic hydroxyl groups, making it a likely site for initial deprotonation in physiological conditions. acs.orgresearchgate.net Furthermore, the 3-OH group is crucial for maximal radical scavenging capacity. nih.gov Its presence, in conjunction with the C2=C3 double bond, allows for electron delocalization across the C-ring, stabilizing the resulting radical. nih.gov The absence or glycosylation of this group can significantly reduce the molecule's antioxidant activity. acs.orgnih.gov

Impact of C-Ring Unsaturation and Carbonyl Groups on Anionic Form Stability and Reactivity

The structural characteristics of the C-ring, specifically the C2=C3 double bond and the C4-carbonyl (oxo) group, are fundamental to the stability and reactivity of the deprotonated flavonol. These features work in concert to create an extended π-conjugation system that is essential for delocalizing electrons and stabilizing the anionic and subsequent radical forms. nih.govresearchgate.net

The conjugation between the C2=C3 double bond and the 4-oxo group allows for the delocalization of an unpaired electron across all three rings (A, B, and C) of the flavonoid skeleton. nih.gov This extended resonance effect provides significant stability to the flavonoid radical formed during antioxidant reactions. nih.gov The planarity of the molecule, which is enhanced by this conjugation, is crucial for effective electron delocalization. nih.govnih.gov Consequently, the unsaturated C-ring in flavonols contributes to a greater radical scavenging ability compared to flavonoids with a saturated C-ring, such as flavanones. nih.gov

However, the influence of these C-ring features can be complex. Some studies on the inhibition of advanced glycation end products (AGEs) have suggested that while C3 hydroxylation enhances inhibitory effects, the C2=C3 double bond and the C4 carbonyl group may reduce the inhibitory ability in that specific context. mdpi.com In polar environments, the C2=C3 double bond might even weaken antiradical activity by increasing the proton affinity. nih.gov Despite these context-dependent effects, for direct radical scavenging, the combination of the C2=C3 double bond and the 4-oxo group is generally accepted as a key structural requirement for the high antioxidant potency of flavonol anions. researchgate.net

Effects of Glycosylation on Deprotonation-Related Mechanisms

Glycosylation, the attachment of sugar moieties to the flavonol aglycone, significantly modifies the molecule's chemical properties and reactivity in deprotonation-related mechanisms. The position and type of sugar have distinct impacts.

Generally, glycosylation tends to decrease the antioxidant capacity of flavonols because it involves the substitution of a phenolic hydroxyl group, which is a primary site for radical scavenging. nih.govnih.gov Glycosylation at the 3-position is particularly impactful, as it blocks the highly reactive 3-OH group and can disrupt the planarity of the molecule, hindering electron delocalization. mdpi.comdntb.gov.ua This often leads to a lower antioxidant activity compared to the corresponding aglycone. nih.govnih.govmdpi.com

Conversely, glycosylation at the 7-position typically has a less pronounced effect on antioxidant capacity, with 7-O-glycosylated derivatives often exhibiting activities similar to their parent aglycones. nih.govmdpi.com In some specific cases, glycosylation can have unexpected effects. For example, in one study, 3-glycosylated quercetin showed a significantly higher antioxidant activity in a DPPH assay than quercetin itself. nih.gov This was attributed to the glycoside substitution hindering the formation of less reactive quercetin dimers. nih.govmdpi.com

Glycosylation also enhances water solubility, which in turn affects bioavailability. nih.govnih.gov The sugar moiety itself is a major determinant of how the flavonoid glycoside is absorbed in the body. nih.gov Therefore, while often reducing in vitro antioxidant activity by blocking key functional groups, glycosylation plays a crucial role in the stability, solubility, and transport of flavonoids. nih.govnih.gov

Summary of Glycosylation Effects on Flavonol(1-) Reactivity
Glycosylation PositionGeneral Effect on Antioxidant Capacity (AC) & Activity (AA)RationaleNotable Exceptions/Specifics
3-OHDecreased AC/AA nih.govmdpi.comBlocks highly reactive 3-OH group; disrupts molecular planarity. mdpi.comdntb.gov.ua3-glycosylated quercetin showed higher AA in DPPH assay by preventing dimerization. nih.gov
7-OHSimilar AC/AA to aglycone nih.govmdpi.comDoes not block the most critical hydroxyl groups for radical scavenging.Can sometimes enhance activity depending on the specific assay and compound. mdpi.com
GeneralIncreases water solubility and stability. nih.govnih.govThe sugar moiety is hydrophilic. Blocking reactive -OH groups prevents auto-oxidation. nih.govBioavailability is complex and depends on the specific sugar and linkage. nih.govnih.gov

Correlations Between Computational Parameters (e.g., pKa, Electronic Structure) and Reactivity

Computational chemistry offers powerful tools to predict and understand the reactivity of deprotonated flavonols. By calculating various electronic and thermodynamic parameters, researchers can establish clear correlations with experimentally observed chemical behavior.

A key parameter is the acid dissociation constant (pKa), which quantifies the acidity of each hydroxyl group. The pKa value indicates the most likely site of deprotonation at a given pH. mdpi.com For many flavonols, the 7-OH or 4'-OH group is the most acidic and thus the first to deprotonate, followed by the 3-OH group. acs.orgmdpi.com The 5-OH group is typically the least acidic. researchgate.net Since deprotonation is the initial step in the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism, a dominant pathway for antioxidant action in polar solvents, pKa values are crucial for predicting reactivity. sci-hub.semdpi.com

Electronic structure calculations, often using Density Functional Theory (DFT), provide further insights. chemrevlett.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a strong indicator of chemical reactivity; a smaller energy gap generally corresponds to higher reactivity. researchgate.net Other calculated descriptors include:

Ionization Potential (IP): Relates to the ease of donating an electron.

Bond Dissociation Enthalpy (BDE): Indicates the energy required to break an O-H bond to donate a hydrogen atom.

Proton Affinity (PA): Relates to the deprotonation step in the SPLET mechanism. mdpi.com

Spin Density Distribution: Shows how an unpaired electron is delocalized across a radical molecule, indicating the stability of the radical intermediate. mdpi.com

These computational parameters allow for a quantitative structure-activity relationship (QSAR) to be established, providing a theoretical foundation for the observed antioxidant potencies of different flavonol anions. mdpi.com

Correlation of Computational Parameters with Flavonol(1-) Reactivity
ParameterDefinitionCorrelation with Reactivity
pKa (Acid Dissociation Constant)Measure of the acidity of a hydroxyl group.Lower pKa indicates an easier and more favorable deprotonation, the initial step in the SPLET antioxidant mechanism. acs.orgmdpi.com
HOMO-LUMO Energy GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap correlates with higher chemical reactivity and ease of electron donation. researchgate.net
Bond Dissociation Enthalpy (BDE)Enthalpy change upon homolytic cleavage of an O-H bond.A lower BDE indicates a greater ability to donate a hydrogen atom (HAT mechanism).
Spin Density DistributionDescribes the delocalization of an unpaired electron in a radical.Greater delocalization indicates a more stable radical intermediate and thus a more favorable antioxidant reaction. mdpi.com

Enzymatic and Chemical Transformations Affecting Flavonol Ionization State

pH-Dependent Stability and Degradation Pathways of Flavonols

The stability of flavonols is highly dependent on the pH of their environment. While generally stable in acidic conditions, they are prone to degradation as the alkalinity increases. researchgate.net This pH-dependent behavior is linked to the deprotonation of their phenolic hydroxyl groups. researchgate.net

Flavonols exhibit marked instability in alkaline solutions. rsc.orgfrontiersin.orgmdpi.com This instability is primarily due to the increased susceptibility to autoxidation and degradation at higher pH levels. rsc.orgmdpi.com The presence of hydroxyl groups, especially a catechol moiety (an ortho-dihydroxy group) on the B-ring, negatively impacts flavonol stability under alkaline conditions. mdpi.com For example, quercetin (B1663063), which possesses a catechol group, is more unstable in alkaline media compared to kaempferol (B1673270), which lacks this feature. mdpi.commdpi.com The instability of flavonols like quercetin and luteolin (B72000) in the presence of atmospheric oxygen, particularly in alkaline environments, leads to the formation of several degradation products. mdpi.com Studies have shown that most bioflavonoids are unstable in air-saturated alkaline solutions. frontiersin.org The rate of degradation is also influenced by the number of hydroxyl groups on the B-ring, with stability decreasing as the number of substitutions increases. mdpi.com

The structural features critical to this instability include the C3-OH group, the catechol moiety on the B-ring, and the C2=C3 double bond in the C-ring. rsc.org Quercetin, possessing all these features, demonstrates significant instability in alkaline solutions. rsc.org The process often involves the generation of superoxide-anion radicals in air-saturated alkaline environments. frontiersin.org

The degradation of flavonols in alkaline or oxidative environments proceeds through the cleavage of their core structure, leading to the formation of simpler aromatic compounds. A primary degradation pathway involves the opening of the heterocyclic C-ring. mdpi.com This cleavage results in the formation of benzoic acid derivatives originating from the B-ring and other phenolic acids from the A-ring. mdpi.com

For instance, the degradation of specific flavonols yields corresponding benzoic acid derivatives:

Kaempferol degrades to 4-hydroxybenzoic acid . mdpi.com

Quercetin degrades to protocatechuic acid . mdpi.com

Isorhamnetin degrades to vanillic acid . mdpi.com

Myricetin (B1677590) degrades to gallic acid . mdpi.com

In the case of quercetin and myricetin, intermediate depsides and 2,4,6-trihydroxybenzoic acid derived from the A-ring have also been detected. mdpi.com Another identified degradation product of quercetin is a benzofuranone derivative, formed when the o-quinone resulting from oxidation reacts with water. mdpi.com The degradation process can be initiated by autoxidation, which mainly affects the C-ring of the molecule, leading to molecular fragmentation. rsc.org

Interactive Table: Flavonol Degradation Products

FlavonolDegradation Product (from B-Ring)Degradation Product (from A-Ring)
Kaempferol4-hydroxybenzoic acidNot specified
QuercetinProtocatechuic acid2,4,6-trihydroxybenzoic acid
IsorhamnetinVanillic acidNot specified
MyricetinGallic acid2,4,6-trihydroxybenzoic acid

Enzyme-Mediated Modifications Influencing Flavonol Ionization

Enzymes play a critical role in modifying flavonol structures, which in turn influences their ionization potential and subsequent chemical behavior. These transformations include the hydrolysis of glycosidic bonds and oxidative reactions.

In nature, flavonols often exist as glycosides, with a sugar moiety attached to the aglycone (the non-sugar part). mdpi.comnih.gov The process of glycosylation enhances the solubility and stability of flavonols. frontiersin.org The removal of this sugar moiety, a process known as deglycosylation, is commonly facilitated by enzymes, particularly β-glucosidases. researchgate.netresearchgate.netfrontiersin.org This enzymatic hydrolysis yields the flavonol aglycone. frontiersin.org

The hydrolysis of the glycosidic bond significantly impacts the ionization potential of the molecule. By freeing up a hydroxyl group that was previously linked to a sugar, the aglycone has an increased potential for ionization. mdpi.comdergipark.org.tr The position of glycosylation is crucial; for instance, glycosylation at the 3-position hydroxyl group is common for flavonols. nih.gov Hydrolysis of this bond exposes the 3-OH group, which can influence the molecule's planarity and electron delocalization, thereby affecting its reactivity and antioxidant capacity. mdpi.com The removal of the sugar moiety can increase the antioxidant capacity of the resulting aglycone. frontiersin.org Studies have shown that flavonoid aglycones possess enhanced biological activities compared to their glycoside counterparts. frontiersin.org

The rate of enzymatic hydrolysis can vary depending on the type of sugar and the position of the glycosidic linkage. For example, β-glucosidase rapidly hydrolyzes glucose conjugates, with quercetin 3-O-glucoside showing a high percentage of hydrolysis, while quercetin 7-O-glucoside is less readily hydrolyzed. researchgate.net

Flavonols are substrates for various oxidative enzymes, including laccases, tyrosinases (like polyphenol oxidase), and peroxidases. nih.govscialert.net These enzymes catalyze the oxidation of flavonols, leading to the formation of new compounds with altered structures and ionization states. scialert.netmdpi.comuchile.cl

The enzymatic oxidation of polyphenols is a key process in many biological systems and is responsible for changes in the polyphenol profile during the processing of plant-derived foods. nih.govscialert.net The reactions often involve the formation of phenoxyl radicals, which are relatively stable and can undergo further coupling reactions. scialert.net

Laccase-mediated oxidation: Laccases, a type of blue copper oxidase, can oxidize flavonols, resulting in products corresponding to the addition of an oxygen atom. nih.gov

Tyrosinase-mediated oxidation: Tyrosinase can oxidize flavonols with a 3-hydroxyl group, like quercetin and kaempferol, into mono- or diquinones. rsc.org Flavonoids with a catechol moiety can be oxidized to quinones or semiquinones, which are highly reactive electrophilic species. acs.org

Peroxidase-mediated oxidation: Peroxidases also contribute to the oxidative transformation of flavonols. scialert.net

These oxidative transformations can lead to the formation of quinoid species (semi-quinones and quinones), which can alter the molecule's redox potential and its ability to participate in further reactions. mdpi.comuchile.cl For example, the enzymatic oxidation of quercetin can lead to the formation of quinone methides. mdpi.com These oxidative processes are fundamental to the pro-oxidant activity of flavonoids, which can induce the expression of antioxidant and detoxifying enzymes in cells. uchile.clacs.org

Advanced Research Methodologies and Future Directions in Flavonol Anion Research

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The intricate nature of flavonol anions necessitates a multifaceted research approach, integrating experimental techniques with computational modeling to achieve a comprehensive understanding of their structure, reactivity, and behavior. This synergy allows for the validation of theoretical predictions with empirical data and provides a deeper interpretation of experimental observations.

A cornerstone of computational investigation into flavonol anions is Density Functional Theory (DFT). DFT calculations are instrumental in optimizing the geometric structure of flavonol anions and their corresponding radicals and cations. These computational models can predict key properties such as bond distances, dihedral angles, and the planarity of the molecular structure upon deprotonation. For instance, CAM-B3LYP calculations have shown that deprotonation of flavonol does not alter the planarity of its structure, suggesting the hydroxyl group has minimal influence on maintaining a planar conformation. This is a critical insight that complements experimental structural analysis.

The antioxidant activity of flavonols is a key area where integrated approaches are particularly fruitful. DFT studies can elucidate the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT), sequential proton-loss electron-transfer (SPLET), and single electron transfer-proton transfer (SET-PT). Computational models can predict parameters like bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE), which are crucial for understanding these mechanisms. These theoretical predictions can then be validated against experimental antioxidant assays. For example, computational assessments have been used to evaluate the antioxidant efficiency of various tea flavonoids, identifying key structural features like the number of hydroxyl groups and intramolecular hydrogen bonds that enhance antioxidant capacity.

Furthermore, the integration of computational and experimental methods is vital for understanding the behavior of flavonol anions in different environments. Solvation models in DFT calculations can predict how a polar environment, such as water, enhances the antioxidant capacity of flavonols. This is crucial for understanding their biological activity in aqueous physiological systems. The combination of experimental observations and computational modeling provides a powerful toolkit for a holistic understanding of flavonol anion chemistry.

Emerging Analytical Techniques for Characterizing Flavonol Anions in Complex Mixtures

The characterization of flavonol anions in complex biological and food matrices presents a significant analytical challenge due to their structural diversity and often low concentrations. The development of advanced analytical techniques, particularly hyphenated methods, has been pivotal in overcoming these challenges.

A highly effective approach for the analysis of flavonol anions is the coupling of a separation technique with a detection technique, a concept known as hyphenation. This combination allows for the separation of individual flavonol anions from a complex mixture, followed by their specific detection and structural characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a dominant technique in this field. High-performance liquid chromatography (HPLC) provides excellent separation of different flavonoid aglycones. When coupled with mass spectrometry, particularly with an electrospray ionization (ESI) source operating in negative ion mode, it becomes a powerful tool for the selective detection of deprotonated flavonol molecules, i.e., flavonol anions.

Tandem Mass Spectrometry (MS/MS or MSn) further enhances the analytical power by allowing for the fragmentation of selected flavonol anions. The fragmentation patterns obtained are highly specific to the structure of the flavonoid. For instance, the retro-Diels-Alder (RDA) fragmentation pathway provides structurally informative anions that are characteristic of the negative ion mode. Unusual neutral losses, such as CO, CO2, and C3O2, have also been observed and are distinctive features in the negative ion ESI-MS/MS of flavonol aglycones. This detailed structural information is invaluable for identifying and differentiating various flavonol anions within a complex mixture. Ion trap mass spectrometers are particularly useful as they allow for multiple stages of fragmentation (MSn), providing deeper structural insights.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution accurate mass spectrometry (HRAM-MS) represents a further advancement. UHPLC offers faster separations and higher resolution than conventional HPLC. HRAM-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of the flavonol anions and their fragments, which greatly aids in their identification.

Other emerging techniques include:

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry.

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy provides unambiguous structural elucidation of separated compounds.

These advanced and often hyphenated analytical techniques are indispensable for the accurate characterization of flavonol anions in intricate samples like plant extracts and biological fluids, providing crucial information on their presence, structure, and potential bioactivity.

Development of Predictive Models for Flavonol Anion Behavior and Interactions

The development of predictive computational models is a rapidly advancing frontier in flavonol anion research. These models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, aim to forecast the behavior, properties, and biological interactions of flavonol anions based on their molecular structure.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a specific property. In the context of flavonol anions, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These models can predict how structural modifications, such as the position and nature of substituents on the flavonoid rings, will affect their interactions with biological targets. For example, 3D-QSAR studies have revealed that bulky substituents at certain positions of the C-ring and A-ring can hinder interactions with transporters, while hydrophilic and negatively charged substituents on the A-ring are favorable.

The predictive power of QSAR models is being enhanced by integrating them with quantum mechanical (QM) descriptors derived from DFT calculations. These descriptors, which quantify electronic properties, can provide a more mechanistic basis for the observed structure-activity relationships. Such models have been successfully used to predict the antioxidant

Q & A

Q. Methodological Answer :

Enzyme Assays : Use recombinant FLS (e.g., MdFLS1 in Malus domestica ) with substrates like dihydrokaempferol.

Variables :

  • Independent: Substrate concentration (continuous), pH (categorical).
  • Dependent: Reaction rate (quantitative).

Michaelis-Menten Analysis : Fit kinetic data to V=Vmax[S]Km+[S]V = \frac{V_{max}[S]}{K_m + [S]}, reporting KmK_m and VmaxV_{max} with confidence intervals .

What frameworks ensure rigor in formulating flavonol(1-)-related research questions?

Methodological Answer :
Apply the FINER criteria :

  • Feasible : Ensure access to validated flavonol standards and analytical tools (e.g., NMR, HPLC ).
  • Novel : Address gaps (e.g., flavonol-metal chelation mechanisms under hypoxia).
  • Ethical : Adhere to biosafety protocols for genetic studies (e.g., CRISPR-edited flavonol pathways ).
  • Relevant : Align with broader goals like crop resilience or nutraceutical development .

How can researchers optimize chromatographic separation of flavonol(1-) isomers?

Q. Methodological Answer :

Column Selection : Use C18 reverse-phase columns with sub-2µm particles for high resolution.

Mobile Phase : Gradient elution with acidified water (0.1% formic acid) and acetonitrile.

Detection : UV-Vis at 280–360 nm or HRMS for structural confirmation.

Validation : Report retention time reproducibility (±0.1 min) and peak symmetry (As ≤ 1.5) .

What strategies mitigate type I/II errors in flavonol(1-) bioactivity studies?

Q. Methodological Answer :

  • Power Analysis : Pre-determine sample size (e.g., G*Power software) to minimize type II errors.
  • Alpha Adjustment : Apply Bonferroni correction for multiple comparisons in ANOVA designs.
  • Blinding : Randomize treatment assignments to reduce observer bias .

How should conflicting data on flavonol(1-) antioxidant vs. pro-oxidant effects be interpreted?

Methodological Answer :
Context-dependent effects may arise from:

  • Dose Thresholds : Low doses act as antioxidants; high doses may induce ROS via Fenton reactions.
  • Redox Environment : Cellular glutathione levels modulate flavonol redox behavior.
    Experimental Recommendations :
  • Quantify intracellular ROS (e.g., DCFH-DA assay) under controlled redox conditions.
  • Use knockout models (e.g., Arabidopsis mutants lacking FLS ) to isolate flavonol-specific effects .

What are best practices for reporting flavonol(1-) quantification in peer-reviewed journals?

Q. Methodological Answer :

  • Data Precision : Report means ± SEM (not SD) for biological replicates.
  • Significance Criteria : Define statistical thresholds (e.g., p < 0.05) and avoid "trends" without p-values .
  • Reproducibility : Include raw data in supplements (e.g., .csv files for chromatograms ).

How can multi-omics approaches elucidate flavonol(1-) biosynthesis regulation?

Methodological Answer :
Integrate:

Transcriptomics : RNA-seq to identify co-expressed genes (e.g., FLS, CHS ).

Metabolomics : LC-MS/MS to quantify pathway intermediates.

Network Analysis : WGCNA to link gene modules with metabolite profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.